Methyltetrazine-acid
Description
Methyltetrazine-Acid (C₁₁H₁₀N₄O₂, CAS 1380500-88-8) is a heterocyclic compound characterized by a tetrazine ring fused with a methyl group and a carboxylic acid functional group. Its molecular weight is 230.22, and it typically exists as a red crystalline solid or powder with high solubility in organic solvents (e.g., DMSO, DMF) and water . The compound exhibits exceptional stability under extreme conditions, attributed to electron-donating substituents (methyl and alkoxy groups) on its aromatic ring, which enhance resonance stabilization and resistance to degradation .
Properties
IUPAC Name |
2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7-12-14-11(15-13-7)9-4-2-8(3-5-9)6-10(16)17/h2-5H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNOWMYISKGWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc Triflate-Catalyzed Cyclocondensation
A highly efficient route to 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid involves the zinc trifluoromethanesulfonate [Zn(OTf)2]-catalyzed cyclocondensation of 4-cyanobenzoic acid with hydrazine hydrate. Linden et al. (2019) optimized this two-step protocol, achieving gram-scale synthesis under mild conditions.
Reaction Conditions and Mechanism
-
Cyclocondensation Step :
-
Substrates : 4-Cyanobenzoic acid (1 equiv), hydrazine hydrate (5 equiv).
-
Catalyst : Zn(OTf)2 (0.1 equiv).
-
Solvent : Acetonitrile, anhydrous.
-
Temperature : 60°C under nitrogen.
-
Duration : 13 hours.
The reaction proceeds via nucleophilic attack of hydrazine on the nitrile group, followed by cyclization to form the dihydrotetrazine intermediate. Zn(OTf)2 accelerates the reaction by polarizing the nitrile group, reducing the activation energy for cyclization.
-
-
Oxidation Step :
-
Oxidizing Agent : Sodium nitrite (5 equiv).
-
Acid : Hydrochloric acid (pH 3).
-
Temperature : 20°C.
Dihydrotetrazine undergoes oxidative aromatization to the fully conjugated tetrazine. The use of HCl ensures protonation of intermediate species, preventing side reactions.
-
Yield and Purity
While yield data remain undisclosed in public documentation, the protocol’s reproducibility across multiple batches and >97% purity (HPLC) underscores its robustness.
Comparative Analysis with Alternative Catalysts
Alternative catalysts like copper(I) iodide or palladium complexes have been explored but exhibit lower efficiency due to metal leaching or over-oxidation. Zn(OTf)2’s Lewis acidity and moisture tolerance make it superior for large-scale applications.
Synthetic Strategy 2: Formamidine Acetate-Mediated Tetrazine Synthesis
Procedure and Mechanistic Insights
PMC-3254257 (2011) details a general method for tetrazine synthesis applicable to methyltetrazine-acid derivatives. This one-pot protocol utilizes formamidine acetate as a cyclizing agent.
Reaction Parameters
-
Substrates : 4-Cyanobenzoic acid (2 mmol), formamidine acetate (10 mmol).
-
Reagent : Anhydrous hydrazine (2 mL).
-
Conditions : Stirring at room temperature for 30 minutes to 2 hours.
Formamidine acetate acts as a proton scavenger, facilitating the deprotonation of hydrazine and promoting cyclocondensation. The absence of transition metals simplifies purification but may reduce reaction rates compared to Zn(OTf)2-catalyzed methods.
Yield Optimization Strategies
Elevating the reaction temperature to 50°C reduces the reaction time to 45 minutes but risks dihydrotetrazine degradation. Maintaining pH <4 during oxidation prevents tetrazine hydrolysis, a common side reaction in alkaline conditions.
Critical Analysis of Reaction Parameters
Temperature and Catalysis Effects
| Parameter | Zn(OTf)2 Method | Formamidine Method |
|---|---|---|
| Temperature | 60°C | Room temperature |
| Catalyst Loading | 10 mol% | None |
| Reaction Time | 13 hours | 0.5–2 hours |
| Scalability | Gram-scale | Milligram-scale |
The Zn(OTf)2 method’s higher temperature compensates for the slower kinetics of uncatalyzed reactions, enabling industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-Acid undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This reaction is particularly significant in bioorthogonal chemistry due to its fast kinetics and excellent specificity.
Substitution Reactions: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are often stable covalent adducts that can be used for further analysis and applications in various fields .
Scientific Research Applications
Cancer Research
Isox Dual has been studied extensively in the context of cancer therapy. Its dual inhibition mechanism is believed to interfere with oncogenic signaling pathways, making it a candidate for combination therapies.
Case Study: Multiple Myeloma
In a study examining the impact of bromodomain inhibitors on the IRF4-MYC oncogenic axis in multiple myeloma, Isox Dual was compared with other inhibitors like JQ1 and SGC-CBP30. The results indicated that while Isox Dual showed some inhibitory effects, it was less effective than the combination of JQ1 and SGC-CBP30, suggesting limited advantages over existing treatments .
Efficacy Data Table:
| Treatment Type | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
|---|---|---|---|---|
| Isox Dual Alone | 0% | 20% | 40% | 40% |
| JQ1 + SGC-CBP30 | 10% | 50% | 30% | 10% |
Epigenetic Research
As a chemical probe, Isox Dual is instrumental in studying epigenetic modifications and their roles in gene expression regulation. It helps researchers understand how bromodomain proteins interact with acetylated lysines on histones and non-histone proteins.
Research Findings:
A study highlighted that Isox Dual's inhibition of CBP/p300 and BRD4 can lead to significant changes in gene expression profiles associated with various cancers. The compound's ability to disrupt these interactions provides insights into therapeutic strategies targeting epigenetic regulators .
Optimization of Synthesis
The synthesis of Isox Dual has been optimized to improve yield and scalability. The refined synthetic route addresses challenges faced in earlier methods, making it more amenable for large-scale production necessary for clinical applications .
Mechanism of Action
The mechanism of action of Methyltetrazine-Acid involves its ability to form stable covalent bonds with target molecules through bioorthogonal reactions. This process allows for the selective labeling and visualization of specific biomolecules without interfering with their natural functions . The molecular targets and pathways involved include enzyme active sites and other reactive groups within biological systems .
Comparison with Similar Compounds
Comparison with Similar Tetrazine Derivatives
Structural and Functional Differences
The reactivity and stability of tetrazine derivatives depend on substituents. This compound is compared below with Tetrazine-Acid (C₁₀H₈N₄O₂, CAS 1380500-92-4) and Methyltetrazine-NHS Ester (C₁₅H₁₃N₅O₄, CAS 1644644-96-1):
Kinetic and Stability Analysis
- Reactivity : Tetrazine-Acid exhibits the fastest cycloaddition kinetics with TCO (30,000 M⁻¹s⁻¹), but its lack of stabilizing substituents limits its utility in harsh conditions . This compound balances reactivity and stability, making it suitable for prolonged reactions in biological systems .
- Synthetic Utility : this compound’s carboxylic acid group allows direct coupling to amines, whereas Methyltetrazine-NHS Ester requires pre-activated intermediates, increasing cost and complexity .
Biological Activity
Methyltetrazine-acid (MeTz-Acid) is a compound that has gained attention in recent years for its potential applications in bioorthogonal chemistry and activity-based protein profiling (ABPP). This article explores the biological activity of MeTz-Acid, focusing on its synthesis, mechanisms of action, and applications in live-cell imaging and enzyme activity visualization.
Synthesis of this compound
The synthesis of MeTz-Acid involves several steps, typically starting from commercially available amino acids. A notable method includes the transformation of Cbz-protected asparagine into methyltetrazinylalanine (MeTz-Ala) through a series of reactions involving dehydration to nitrile, tetrazine formation, and subsequent oxidation. The overall yield of the final product can vary, but it is generally around 13% for MeTz-Ala .
Methyltetrazine acts as a bioorthogonal handle that can facilitate the visualization of enzyme activities within complex biological systems. The mechanism primarily relies on the inverse electron demand Diels-Alder (IEDDA) reaction, which allows for the selective tagging of proteins without interfering with their biological functions. This property is particularly advantageous in live-cell imaging where maintaining physiological conditions is crucial .
1. Activity-Based Protein Profiling (ABPP)
MeTz-Acid has been successfully used in ABPP to visualize enzyme activities such as those of cysteine proteases. In one study, MeTz-Ala was incorporated into a dipeptide fluoromethylketone cysteine protease inhibitor, demonstrating similar inhibition patterns to the parent compound while allowing for real-time visualization of protease activity in live cells .
2. Live-Cell Imaging
The ability of MeTz to function as a minimal bioorthogonal tag has been demonstrated in various cellular contexts. For instance, experiments involving Jurkat T-cells showed that MeTz can effectively label cathepsin activity under mildly acidic conditions, which are optimal for these enzymes . Additionally, bone marrow-derived dendritic cells (BMDCs) were used to confirm that the ligation between MeTz and TCO-modified fluorophores occurs within live cells, allowing for effective localization of cathepsin activity .
3. In Vivo Applications
Recent advancements have also explored the use of fluorine-18 labeled methyltetrazines ([^18F]MeTz) for positron emission tomography (PET) imaging. These studies indicated that [^18F]MeTz exhibited rapid brain uptake and clearance, making it suitable for pre-targeted PET imaging applications . The pharmacokinetic properties suggest that MeTz could play a significant role in non-invasive imaging techniques for neurological conditions.
Case Studies
Q & A
Q. What are the standard synthetic routes and characterization methods for Methyltetrazine-Acid?
this compound is typically synthesized via multi-step reactions involving hydrazine derivatives and nitrosation processes. A common approach includes coupling 3-mercaptopropionic acid with hydrazine hydrate, followed by cyclization and functionalization using diazomethane (Scheme 1 in ). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification (230.22 g/mol) . Experimental protocols must detail reagent stoichiometry, reaction times, and purification steps to ensure reproducibility .
Q. How do structural features of this compound influence its stability in experimental conditions?
The tetrazine ring confers thermal stability, while the carboxylic acid group enhances solubility in polar solvents. However, prolonged exposure to light or moisture can degrade the compound. Stability studies should include accelerated degradation tests under varying pH, temperature, and UV exposure, monitored via HPLC and UV-Vis spectroscopy . Storage at -20°C in anhydrous organic solvents (e.g., DMSO) is recommended to prevent hydrolysis .
Q. What analytical techniques are critical for validating this compound in PROTAC linker synthesis?
Key techniques include:
- FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- Titration methods (e.g., acid-base or redox) to quantify reactive sites .
- X-ray crystallography (if crystalline) for absolute configuration determination .
- Chromatographic purity validation (HPLC ≥95%) to ensure suitability for biological applications .
Q. What are the best practices for handling this compound to minimize experimental variability?
Q. How does this compound participate in bioorthogonal reactions, and what are its limitations?
The compound reacts selectively with trans-cyclooctene (TCO) via inverse electron-demand Diels-Alder (IEDDA) reactions, enabling live-cell imaging. Limitations include competing hydrolysis in aqueous media and steric hindrance in bulky substrates. Kinetic studies using stopped-flow spectroscopy are recommended to quantify reaction rates (k₂ ~ 10³ M⁻¹s⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance this compound’s bioorthogonal labeling efficiency?
Systematic optimization involves:
- DoE (Design of Experiments) to evaluate pH, temperature, and solvent effects on reaction kinetics .
- Fluorescent quenching assays (e.g., using TAMRA-labeled TCO) to track labeling efficiency in real time .
- Molecular dynamics simulations to predict steric/electronic barriers in complex biological matrices .
Q. How should researchers resolve contradictions in kinetic data from IEDDA reactions?
Contradictions may arise from impurities or competing pathways. Mitigation strategies include:
- Control experiments with purified substrates and inert atmospheres .
- Cross-validation using orthogonal techniques (e.g., LC-MS for byproduct analysis) .
- Meta-analysis of published rate constants to identify outliers and systemic biases .
Q. What methodological considerations are critical when designing PROTAC linkers with this compound?
- Linker length optimization : PEG spacers (e.g., PEG4-PEG24) balance solubility and target engagement .
- Click chemistry compatibility : Ensure IEDDA reactivity aligns with cellular uptake kinetics .
- In vitro validation : Use ubiquitination assays and proteasome activity profiling to confirm degradation efficiency .
Q. How can computational modeling predict this compound’s reactivity in novel synthetic pathways?
- DFT calculations to map transition states and activation energies for proposed reactions .
- Docking studies to evaluate non-covalent interactions with biological targets (e.g., enzymes) .
- Machine learning models trained on existing kinetic data to predict optimal reaction conditions .
Q. What protocols ensure this compound’s purity in sensitive applications like in vivo studies?
- Multi-step purification : Combine column chromatography and recrystallization to achieve ≥99% purity .
- Stability profiling : Conduct accelerated degradation studies under physiological conditions (37°C, PBS buffer) .
- Endotoxin testing : Use Limulus amebocyte lysate (LAL) assays for biocompatibility validation .
Q. How does this compound’s stability vary under extreme conditions (e.g., high temperature or acidic environments)?
- Thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C) .
- pH stability assays : Monitor structural integrity via NMR in buffers ranging from pH 2–10 .
- Real-time stability monitoring : Use Raman spectroscopy for non-destructive analysis in sealed containers .
Q. What challenges arise in reproducing this compound synthesis at scale, and how can they be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
